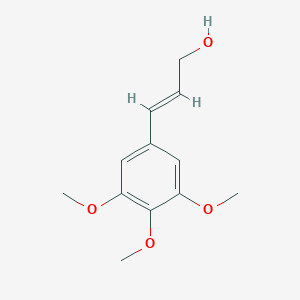

3,4,5-Trimethoxycinnamyl alcohol

Description

3,4,5-Trimethoxycinnamyl alcohol has been reported in Perilla frutescens, Juniperus thurifera, and other organisms with data available.

Propriétés

IUPAC Name |

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8,13H,6H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDDMDAKGIRCPP-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284458 | |

| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-62-2, 1504-56-9 | |

| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxycinnamyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxycinnamyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence and Sources of 3,4,5-Trimethoxycinnamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and sources of the phenylpropanoid 3,4,5-Trimethoxycinnamyl alcohol. The information is compiled from scientific literature and is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. This compound and its derivatives are of interest to the scientific community for their potential biological activities. This guide focuses specifically on the natural sources of the free alcohol form of this compound.

Natural Occurrence of this compound

The presence of this compound as a free alcohol in the plant kingdom is not widespread, according to current scientific literature. However, it has been definitively identified in a limited number of plant species. The 3,4,5-trimethoxycinnamoyl moiety is more commonly found as part of larger molecules such as esters and glycosides.

Confirmed Natural Sources

The most well-documented natural source of free this compound is the parasitic plant Loranthus globosus . Scientific studies have successfully isolated and characterized this compound from the bark of this plant[1][2][3].

While not as extensively detailed, the compound has also been reported to be a constituent of the aerial parts of Perilla frutescens (also known as perilla or shiso) and in Juniperus thurifera (Spanish juniper)[4]. The presence of this compound has also been anecdotally associated with cinnamon bark; however, detailed scientific verification of the free alcohol in Cinnamomum species is not strongly supported by the available literature[5][6].

Quantitative Data

At present, there is a notable lack of quantitative data in the scientific literature regarding the concentration or yield of this compound from its natural sources. The existing studies focus on the isolation and identification of the compound, rather than its quantification within the plant material.

Table 1: Qualitative Summary of Natural Sources of this compound

| Plant Species | Plant Part(s) | Quantitative Data |

| Loranthus globosus | Bark | Not Reported |

| Perilla frutescens | Aerial Parts | Not Reported |

| Juniperus thurifera | Not Specified | Not Reported |

Experimental Protocols: Isolation of this compound

A detailed, step-by-step experimental protocol for the isolation of this compound is not explicitly provided in a single source. However, based on the successful isolation from Loranthus globosus using column and preparative thin-layer chromatography, a general experimental workflow can be outlined[1]. This process involves extraction of the plant material followed by chromatographic separation to isolate the target compound.

General Isolation Workflow

-

Extraction: The dried and powdered plant material (e.g., bark of Loranthus globosus) is subjected to solvent extraction. This is typically performed using a Soxhlet apparatus or maceration with a solvent of moderate polarity, such as methanol or ethanol, to extract a wide range of secondary metabolites.

-

Solvent Partitioning: The crude extract is then concentrated and subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). This step serves to fractionate the extract based on the polarity of its components. Phenylpropanoids like this compound are expected to be enriched in the ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is then subjected to column chromatography over a stationary phase like silica gel. A mobile phase gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate with an increasing proportion of ethyl acetate) is used to separate the different compounds in the fraction.

-

Preparative Thin-Layer Chromatography (PTLC): Fractions from column chromatography that show the presence of the target compound (as determined by analytical TLC) are further purified using preparative TLC. This allows for the isolation of the compound in a purer form.

-

Characterization: The final isolated compound is then identified and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from a plant source.

Caption: Generalized workflow for the isolation of this compound.

Conclusion

This compound is a naturally occurring phenylpropanoid that has been definitively isolated from Loranthus globosus. While its presence has been reported in other species such as Perilla frutescens and Juniperus thurifera, detailed quantitative data and specific isolation protocols are currently lacking in the scientific literature. The general workflow for its isolation involves solvent extraction followed by chromatographic purification techniques. Further research is warranted to quantify the content of this compound in its known natural sources and to explore a wider range of plant species for its potential occurrence.

References

- 1. scialert.net [scialert.net]

- 2. Antimicrobial and cytotoxic constituents of Loranthus globosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C12H16O4 | CID 6436306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

A Technical Guide to the Sinapyl Alcohol Biosynthesis Pathway in Angiosperms

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lignin is a complex aromatic polymer crucial for the structural integrity, water transport, and defense mechanisms of terrestrial plants.[1] In angiosperms, lignin is primarily composed of three main monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which, upon polymerization, form p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively.[2][3] Sinapyl alcohol, the precursor to S-lignin, is of particular interest as the S/G ratio significantly impacts the properties of lignocellulosic biomass, influencing its digestibility and processing efficiency for applications such as biofuel production and paper manufacturing.[4][5] This technical guide provides an in-depth exploration of the core biosynthetic pathway leading to sinapyl alcohol in angiosperms, detailing the key enzymatic steps, regulatory controls, and relevant experimental methodologies.

The Core Biosynthetic Pathway

The synthesis of sinapyl alcohol begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway before branching into the monolignol-specific pathway. The production of syringyl (S) lignin, and therefore sinapyl alcohol, is a hallmark of angiosperms. The key divergence from the guaiacyl (G) pathway occurs at the level of coniferaldehyde, which undergoes 5-hydroxylation and subsequent O-methylation to form sinapaldehyde, the direct precursor to sinapyl alcohol.[6][7]

The principal enzymatic steps are catalyzed by a series of enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), Ferulate 5-Hydroxylase (F5H), Caffeic Acid O-Methyltransferase (COMT) or Coniferaldehyde O-Methyltransferase (AldOMT), and Cinnamyl Alcohol Dehydrogenase (CAD) or Sinapyl Alcohol Dehydrogenase (SAD).

Figure 1: The core sinapyl alcohol biosynthesis pathway in angiosperms.

Key Enzymes and Regulation

The flux through the sinapyl alcohol pathway is controlled by several key enzymes that represent major regulatory points.

Cinnamoyl-CoA Reductase (CCR)

CCR (EC 1.2.1.44) catalyzes the first committed step in the monolignol-specific branch of the phenylpropanoid pathway.[8][9] It reduces hydroxycinnamoyl-CoA esters (e.g., feruloyl-CoA, sinapoyl-CoA) to their corresponding aldehydes using NADPH.[9] This step is a critical control point, as it directs metabolites toward lignin synthesis and away from other pathways, such as flavonoid production.[9][10] In several species, CCR is encoded by a small gene family, with different isoforms showing distinct expression patterns and substrate preferences. For instance, in Arabidopsis thaliana, AtCCR1 is primarily involved in constitutive lignification, while AtCCR2 is induced during pathogen defense.[11]

Ferulate 5-Hydroxylase (F5H) / Coniferaldehyde 5-Hydroxylase (CAld5H)

F5H (EC 1.14.13.n5) is a cytochrome P450-dependent monooxygenase that is the pivotal enzyme directing carbon flux towards syringyl lignin biosynthesis.[5] Initially thought to act on ferulic acid, studies have shown that F5H has a much higher affinity for coniferaldehyde and coniferyl alcohol, suggesting it functions later in the pathway.[12][13][14] The enzyme catalyzes the 5-hydroxylation of coniferaldehyde to produce 5-hydroxyconiferaldehyde, the committed step for S-lignin synthesis.[6][7] Overexpression of F5H in plants like poplar can dramatically increase the S/G ratio, leading to lignin composed of up to 97.5% syringyl units.[4]

Caffeic Acid O-Methyltransferase (COMT) / 5-Hydroxyconiferaldehyde O-Methyltransferase (AldOMT)

Following 5-hydroxylation, the newly introduced hydroxyl group is methylated. This reaction is catalyzed by an O-methyltransferase. While COMT was traditionally placed in this role, evidence suggests a more specific 5-hydroxyconiferaldehyde O-methyltransferase (AldOMT) is responsible for efficiently converting 5-hydroxyconiferaldehyde to sinapaldehyde.[6] In some plants, COMT and Caffeoyl-CoA O-methyltransferase (CCoAOMT) may have redundant functions in methylation steps within the pathway.[15]

Cinnamyl Alcohol Dehydrogenase (CAD) and Sinapyl Alcohol Dehydrogenase (SAD)

The final step is the reduction of sinapaldehyde to sinapyl alcohol, catalyzed by an NADPH-dependent alcohol dehydrogenase.[16] Initially, it was believed that a single, versatile Cinnamyl Alcohol Dehydrogenase (CAD; EC 1.1.1.195) reduced both coniferaldehyde and sinapaldehyde.[17][18] Later, a novel Sinapyl Alcohol Dehydrogenase (SAD) was identified in aspen (Populus tremuloides) that showed a strong preference for sinapaldehyde, suggesting a dedicated enzyme for S-lignin biosynthesis.[17][18][19] The enzymatic efficiency of this aspen SAD (PtSAD) for sinapaldehyde was found to be approximately 60 times greater than that of the traditional aspen CAD (PtCAD).[18][19] However, the absolute requirement for a distinct SAD has been debated, as studies in tobacco and Arabidopsis have shown that certain CAD isoforms can efficiently reduce sinapaldehyde and are sufficient for S-lignin synthesis in vivo.[20][21][22] It is now understood that plants possess a family of CAD and CAD-like genes, with different members having varied substrate specificities and roles in developmental or defense-related lignification.[23][24]

Quantitative Data: Enzyme Kinetics

The substrate specificity and catalytic efficiency of the terminal dehydrogenases are critical for determining the final monolignol profile. The following table summarizes key kinetic parameters for CAD and SAD enzymes from different angiosperm species.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| PtSAD | Populus tremuloides | Sinapaldehyde | 15.6 | 1.1 | 0.0705 | [25][26] |

| Coniferaldehyde | 35.7 | 0.37 | 0.0104 | [25][26] | ||

| PtCAD | Populus tremuloides | Sinapaldehyde | - | - | ~0.0012 | [17] |

| Coniferaldehyde | - | - | High | [17] | ||

| AtCAD5 | Arabidopsis thaliana | Sinapaldehyde | - | - | High | [21] |

| Coniferaldehyde | - | - | High | [21] | ||

| AtCAD4 | Arabidopsis thaliana | Sinapaldehyde | High | Low | Low (270-fold decrease vs. AtCAD5) | [21] |

Note: Data compiled from multiple sources. A direct comparison of all parameters was not always available in the cited literature.

Experimental Protocols & Workflows

Studying the sinapyl alcohol biosynthesis pathway involves a range of techniques from gene expression analysis to enzyme kinetics and metabolite profiling.

General Experimental Workflow

A typical workflow for characterizing a candidate enzyme in the pathway, such as a putative SAD, involves cloning the gene, expressing the recombinant protein, purifying it, and performing kinetic assays.

Figure 2: A general workflow for enzyme characterization.

Sinapyl Alcohol Dehydrogenase (SAD) Activity Assay

This protocol describes a common spectrophotometric method to measure the activity of SAD or CAD by monitoring the oxidation of NADPH, which corresponds to the reduction of the aldehyde substrate.[25]

-

Principle: The assay measures the decrease in absorbance at 340 nm as NADPH is converted to NADP+ during the enzymatic reduction of sinapaldehyde.

-

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

NADPH solution: 10 mM stock in buffer.

-

Substrate solution: 10 mM Sinapaldehyde stock in DMSO.

-

Purified recombinant SAD/CAD enzyme preparation.

-

Quartz cuvettes.

-

Spectrophotometer with temperature control (e.g., 30°C).

-

-

Procedure:

-

Prepare a 1 mL reaction mixture in a quartz cuvette containing:

-

850 µL of 100 mM Tris-HCl buffer, pH 7.5.

-

50 µL of 10 mM NADPH solution.

-

50 µL of purified enzyme solution (the amount depends on enzyme activity).

-

-

Incubate the mixture in the spectrophotometer at 30°C for 5 minutes to allow the temperature to equilibrate and to record any background NADPH oxidation.[25]

-

Initiate the reaction by adding 50 µL of the 10 mM sinapaldehyde stock solution and mix immediately.

-

Monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).

-

Calculate the rate of reaction using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).

-

To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of sinapaldehyde while keeping the NADPH concentration constant and saturating.

-

Lignin Composition Analysis by Thioacidolysis

Thioacidolysis is a chemical degradation method used to estimate the content and composition (H:G:S ratio) of lignin in a plant sample.

-

Principle: This method selectively cleaves the most frequent inter-unit linkage in lignin (β-O-4 ether bonds) without affecting C-C bonds. The released monomeric units are then derivatized and quantified by gas chromatography-mass spectrometry (GC-MS).[3]

-

Abbreviated Protocol:

-

Sample Preparation: An extractive-free, dry sample of plant cell wall material is used.

-

Reaction: The sample is heated (e.g., at 100°C for 4 hours) in a reagent mixture of dioxane and ethanethiol containing boron trifluoride etherate as a catalyst.

-

Hydrolysis and Extraction: The reaction is stopped, and the products are extracted into an organic solvent (e.g., dichloromethane) after adding water and a suitable internal standard (e.g., docosane).[3]

-

Derivatization: The hydroxyl groups of the released lignin monomers are silylated (e.g., using BSTFA) to make them volatile for GC analysis.

-

Analysis: The derivatized products are separated and quantified using a GC-MS system. The relative abundance of H, G, and S monomers provides the lignin composition.

-

Conclusion

The biosynthesis of sinapyl alcohol is a defining feature of lignin production in angiosperms and a critical pathway for determining biomass characteristics. The pathway is a branch of the general phenylpropanoid metabolism, with the hydroxylation and methylation of coniferaldehyde being the key steps that commit intermediates to the syringyl lignin route. While the core enzymatic steps are well-established, the specific roles and redundancies of enzyme isoforms, particularly in the terminal reduction step catalyzed by CAD and SAD, continue to be an active area of research. A comprehensive understanding of the kinetics, substrate specificities, and regulation of these enzymes is fundamental for the strategic manipulation of lignin content and composition to improve agricultural and industrial feedstocks.

References

- 1. debiq.eel.usp.br [debiq.eel.usp.br]

- 2. Downregulation of caffeoyl-CoA O-methyltransferase (CCoAOMT) by RNA interference leads to reduced lignin production in maize straw - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Genomics Approach to Deciphering Lignin Biosynthesis in Switchgrass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects on Lignin Structure of Overexpression of Ferulate 5-Hydroxylase in Hybrid Poplar1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Characterization of Ferulate 5-Hydroxylase Gene from Kenaf (Hibiscus cannabinus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Cinnamoyl CoA reductase, the first committed enzyme of the lignin branch biosynthetic pathway: cloning, expression and phylogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Overexpression of Cinnamoyl-CoA Reductase 2 in Brassica napus Increases Resistance to Sclerotinia sclerotiorum by Affecting Lignin Biosynthesis [frontiersin.org]

- 11. Two cinnamoyl-CoA reductase (CCR) genes from Arabidopsis thaliana are differentially expressed during development and in response to infection with pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. pnas.org [pnas.org]

- 15. Both caffeoyl Coenzyme A 3-O-methyltransferase 1 and caffeic acid O-methyltransferase 1 are involved in redundant functions for lignin, flavonoids and sinapoyl malate biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of Cinnamyl Alcohol Dehydrogenase (CAD) Gene Family in Lignin Biosynthesis -Journal of Life Science | Korea Science [koreascience.kr]

- 17. The Last Step of Syringyl Monolignol Biosynthesis in Angiosperms Is Regulated by a Novel Gene Encoding Sinapyl Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The last step of syringyl monolignol biosynthesis in angiosperms is regulated by a novel gene encoding sinapyl alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Syringyl Lignin Is Unaltered by Severe Sinapyl Alcohol Dehydrogenase Suppression in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. CINNAMYL ALCOHOL DEHYDROGENASE-C and -D Are the Primary Genes Involved in Lignin Biosynthesis in the Floral Stem of Arabidopsis [escholarship.org]

- 23. Cinnamyl alcohol dehydrogenases‐C and D, key enzymes in lignin biosynthesis, play an essential role in disease resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evolution of the Cinnamyl/Sinapyl Alcohol Dehydrogenase (CAD/SAD) gene family: the emergence of real lignin is associated with the origin of Bona Fide CAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Structural and Kinetic Basis for Substrate Selectivity in Populus tremuloides Sinapyl Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of 3,4,5-Trimethoxycinnamyl alcohol

An In-depth Technical Guide on the Core Chemical and Physical Properties of 3,4,5-Trimethoxycinnamyl alcohol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and drug development professionals. This document consolidates key data, experimental protocols, and conceptual workflows to facilitate further research and application of this compound.

Chemical and Physical Properties

This compound is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[1] It is characterized by a benzene ring substituted with three methoxy groups and a propenol side chain.[1][2] This compound is a derivative of (E)-cinnamyl alcohol with methoxy groups at the 3, 4, and 5 positions.[1] It is a naturally occurring phenolic compound that can be sourced from the bark of the cinnamon tree.[3]

Identifiers and Molecular Characteristics

The following table summarizes the key identifiers and molecular properties of this compound. It is worth noting that two CAS numbers, 30273-62-2 and 1504-56-9, are often associated with this compound; 30273-62-2 is the more commonly cited CAS number in recent database entries.[1][4]

| Property | Value | Reference |

| IUPAC Name | (E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol | [1] |

| Molecular Formula | C₁₂H₁₆O₄ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| CAS Number | 30273-62-2 (primary), 1504-56-9 | [1][4] |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)/C=C/CO | [1] |

| InChI Key | HZDDMDAKGIRCPP-SNAWJCMRSA-N | [1] |

Physical Properties

The physical properties of this compound are summarized in the table below. The data for boiling point and water solubility are largely based on estimations and should be treated as such.

| Property | Value | Reference |

| Melting Point | 110 °C | [5] |

| Boiling Point (estimated) | 379.20 °C at 760 mmHg | [6] |

| Water Solubility (estimated) | 0.56 g/L | [5] |

| logP (estimated) | 2.08 | [5] |

| pKa (Strongest Acidic, estimated) | 15.62 | [5] |

| pKa (Strongest Basic, estimated) | -2.5 | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While publicly available raw spectral data is limited, the following sections provide an overview of expected spectral characteristics based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the vinylic protons of the propenol chain, the methylene protons adjacent to the hydroxyl group, and the methoxy protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the vinylic carbons, the methylene carbon, and the methoxy carbons. The presence of three distinct methoxy groups is a key feature.[1]

Mass Spectrometry (MS)

Mass spectrometry data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS), would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 224.25).[1] Fragmentation patterns would likely involve the loss of water, methoxy groups, and cleavage of the propenol side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3500–3200 (broad) |

| C-H stretch (aromatic) | 3100–3000 |

| C-H stretch (aliphatic) | 3000–2850 |

| C=C stretch (alkene) | 1650–1600 |

| C=C stretch (aromatic) | 1600–1450 |

| C-O stretch (alcohol) | 1260–1000 |

| C-O stretch (ether) | 1275–1020 |

Experimental Protocols

The following sections detail methodologies for the synthesis, isolation, and evaluation of the biological activity of this compound.

Synthesis of this compound

A common method for the synthesis of cinnamyl alcohols is the reduction of the corresponding cinnamaldehyde or cinnamate ester. The following protocol is a representative example based on the reduction of a cinnamate ester using diisobutylaluminium hydride (DIBAL-H).

Reaction: Reduction of Methyl 3,4,5-trimethoxycinnamate to this compound.

Materials:

-

Methyl 3,4,5-trimethoxycinnamate

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

-

Anhydrous dichloromethane (DCM) or toluene

-

Deionized water

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve methyl 3,4,5-trimethoxycinnamate (1 equivalent) in anhydrous DCM or toluene in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the DIBAL-H solution (2.5 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt at -78 °C.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

-

Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield the final product.

Isolation from Natural Sources

This compound can be isolated from natural sources like cinnamon bark. The following is a general protocol for extraction and isolation.

Materials:

-

Dried and powdered cinnamon bark

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

Diatomaceous earth

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Mix the powdered cinnamon bark with diatomaceous earth (e.g., in a 4:1 ratio by weight).

-

Perform a sequential extraction with solvents of increasing polarity using an accelerated solvent extractor or Soxhlet apparatus. A typical solvent sequence is DCM, followed by EtOAc, EtOH, and then MeOH.[7]

-

Collect the extracts from each solvent. The less polar extracts (DCM and EtOAc) are more likely to contain this compound.

-

Concentrate the desired extract (e.g., the EtOAc extract) under reduced pressure to obtain a crude residue.

-

Subject the crude residue to flash column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect fractions and monitor by TLC to identify the fractions containing the target compound.

-

Combine the pure fractions and evaporate the solvent to yield isolated this compound.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Target microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

Positive control antibiotic (e.g., gentamicin)

-

Resazurin sodium salt solution (optional, for viability indication)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 100 µL of sterile broth to each well.

-

Add a specific volume of the stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.

-

Prepare an inoculum of the target microorganism and adjust its concentration to approximately 5 x 10⁵ CFU/mL in the broth.

-

Add 100 µL of the bacterial inoculum to each well containing the serially diluted compound.

-

Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth only), and a growth control (broth with bacteria and DMSO without the compound).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C) for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Optionally, add a viability indicator like resazurin to each well and incubate for a few more hours. A color change (e.g., blue to pink) indicates viable cells. The MIC is the lowest concentration where no color change occurs.[8][9]

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and a hypothetical signaling pathway relevant to the study of this compound.

Caption: A typical workflow for the synthesis of this compound.

Caption: Workflow for antimicrobial screening using the broth microdilution method.

Caption: Hypothetical signaling pathway for the anti-inflammatory effects of this compound.

References

- 1. This compound | C12H16O4 | CID 6436306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound CAS#: 1504-56-9 [m.chemicalbook.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002511) [hmdb.ca]

- 6. This compound [flavscents.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 3,4,5-Trimethoxycinnamyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-Trimethoxycinnamyl alcohol (CAS No: 1504-56-9), a phenylpropanoid found in various natural sources.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for obtaining such spectra are also provided, along with a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

While a readily available experimental spectrum for this compound was not found, a predicted ¹H NMR spectrum can be extrapolated from the analysis of structurally similar compounds such as cinnamyl alcohol and its derivatives. The expected chemical shifts in a typical deuterated solvent like CDCl₃ are outlined below.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (2H) | ~6.6 | s | - |

| =CH- (α) | ~6.5 | d | ~16 |

| =CH- (β) | ~6.3 | dt | ~16, ~6 |

| -CH₂OH (2H) | ~4.3 | d | ~6 |

| -OCH₃ (9H) | ~3.8 | s | - |

| -OH (1H) | Variable | br s | - |

¹³C NMR (Carbon NMR) Data [1]

The experimental ¹³C NMR spectral data for this compound is presented below.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Aromatic C-O) | 153.5 |

| C (Aromatic C-H) | 138.1 |

| C (Aromatic C-C) | 131.5 |

| C=C (β-carbon) | 128.8 |

| C=C (α-carbon) | 103.8 |

| -CH₂OH | 63.7 |

| -OCH₃ (para) | 60.9 |

| -OCH₃ (meta) | 56.2 |

Infrared (IR) Spectroscopy

The following table summarizes the main absorption bands from the vapor phase IR spectrum of this compound.[1]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3600 | O-H | Stretching (Alcohol) |

| ~3050 | C-H | Stretching (Aromatic & Vinylic) |

| ~2950, ~2850 | C-H | Stretching (Aliphatic) |

| ~1600, ~1500, ~1450 | C=C | Stretching (Aromatic ring) |

| ~1250, ~1050 | C-O | Stretching (Aryl ether & Alcohol) |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) shows a molecular ion peak and characteristic fragmentation patterns.[1]

| m/z | Interpretation |

| 224 | [M]⁺ (Molecular Ion) |

| 209 | [M - CH₃]⁺ |

| 193 | [M - OCH₃]⁺ |

| 177 | [M - CH₂OH - H₂O]⁺ |

| 151 | Tropylium ion derivative |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration. Transfer the solution to a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of this compound in a volatile organic solvent (e.g., acetone or methylene chloride). Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction (GC-MS): Dissolve the sample in a volatile solvent. Inject a small volume of the solution into the gas chromatograph (GC). The GC separates the components of the sample, and the eluent is directly introduced into the ion source of the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization - EI), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart of the spectroscopic analysis process.

References

A Technical Guide to the Discovery, Isolation, and Analysis of Sinapyl Alcohol in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of sinapyl alcohol, a primary monolignol crucial for the biosynthesis of lignin in plants. It covers the historical context of its discovery, its biosynthetic pathway, and detailed methodologies for its extraction, isolation, quantification, and characterization from plant tissues.

Discovery and Significance

Sinapyl alcohol is an organic compound synthesized via the phenylpropanoid biochemical pathway and is a fundamental precursor to lignin and various lignans.[1] As one of the three main monolignols, alongside coniferyl alcohol and p-coumaryl alcohol, its incorporation into the lignin polymer is characteristic of angiosperms (flowering plants), where it forms syringyl (S) lignin units.[2][3][4] The presence and ratio of syringyl to guaiacyl (G) units (derived from coniferyl alcohol) significantly influence the properties of lignin and, consequently, the digestibility and processing of plant biomass for applications such as biofuel production.[5] The final step in its biosynthesis, the reduction of sinapaldehyde, was traditionally attributed to a single cinnamyl alcohol dehydrogenase (CAD), but research has identified a more specific sinapyl alcohol dehydrogenase (SAD) in angiosperms, highlighting a more complex regulatory mechanism.[2][5][6]

Biosynthesis of Sinapyl Alcohol

Sinapyl alcohol is synthesized in the cytoplasm from the amino acid phenylalanine through the general phenylpropanoid pathway. The pathway involves a series of enzymatic reactions, including hydroxylations, methylations, and reductions, to produce the final monolignol. This alcohol is then transported to the cell wall for polymerization into lignin.[7] The specific branch leading to sinapyl alcohol in angiosperms involves the conversion of intermediates derived from the guaiacyl pathway.[2][8][9]

Caption: Biosynthetic pathway of Sinapyl Alcohol from Phenylalanine.

Experimental Protocols

The isolation and analysis of sinapyl alcohol require a multi-step approach involving careful sample preparation, extraction, purification, and characterization.

Protocol 1: Extraction and Isolation of Monolignols

This protocol describes a general procedure for the extraction of monolignols from plant tissues, adapted from common laboratory practices.[10]

-

Sample Preparation:

-

Harvest fresh plant tissue (e.g., xylem scrapings, stems).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Lyophilize (freeze-dry) the tissue to a constant weight.

-

Grind the dried tissue into a fine, homogeneous powder using a ball mill or a coffee grinder. Store the powder in a desiccator at -20°C.

-

-

Solvent Extraction:

-

Weigh 10 g of the ground plant material into a 50 mL conical tube.

-

Add 25 mL of 70% ethanol (HPLC grade) in ultrapure water.[10]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Sonicate the suspension for 5-10 minutes in an ultrasonic bath to disrupt cell structures and enhance extraction efficiency.[10]

-

Agitate the mixture on a shaker at room temperature for 1-2 hours.

-

Centrifuge the mixture at 4,000 x g for 15 minutes. Decant and collect the supernatant.

-

Repeat the extraction process on the plant residue with another 25 mL of the extraction solvent to maximize yield.[10]

-

Pool the supernatants.

-

-

Enzymatic Hydrolysis (Optional, for releasing bound monolignols):

-

If monolignol glucosides are the target, the extract can be subjected to enzymatic hydrolysis.[11]

-

Adjust the pH of the pooled supernatant to the optimal range for β-glucosidase (typically pH 5.0-6.0).

-

Add β-glucosidase enzyme and incubate at its optimal temperature (e.g., 37°C) for several hours to overnight. This cleaves glucose moieties, releasing free sinapyl alcohol.

-

-

Purification:

-

Filter the crude extract through a 0.22 µm syringe filter to remove particulate matter.

-

The extract can be concentrated under reduced pressure using a rotary evaporator.

-

Further purification is typically achieved using chromatographic techniques as described in Protocol 2.

-

Protocol 2: Quantification by HPLC-MS

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for separating and quantifying sinapyl alcohol.[2][12]

-

Sample Preparation:

-

The purified extract from Protocol 1 is reconstituted in a suitable solvent (e.g., 50% methanol).

-

Prepare a series of calibration standards of authentic sinapyl alcohol of known concentrations.

-

-

Chromatographic Separation:

-

Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD) and coupled to a mass spectrometer (e.g., QTOF-MS or Triple Quadrupole MS).[13]

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, for example:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a low percentage of B, increasing linearly over 20-30 minutes.

-

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Detection and Quantification:

-

UV Detection: Monitor at wavelengths characteristic of sinapyl alcohol, such as 222 nm and 274 nm.[2][12]

-

Mass Spectrometry: Operate in either positive or negative ion mode. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for high specificity and sensitivity. The deprotonated molecule [M-H]⁻ at m/z 209.1 is a characteristic ion for sinapyl alcohol in negative ion mode.[2][12]

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of sinapyl alcohol in the plant extract by interpolating its peak area onto the calibration curve.

-

Protocol 3: Structural Characterization

Spectroscopic methods are essential for the unambiguous identification of isolated sinapyl alcohol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

Acquire ¹H NMR and ¹³C NMR spectra.[14]

-

Compare the observed chemical shifts and coupling constants with published data for sinapyl alcohol to confirm its structure.[15][16] Key ¹H NMR signals include those for the aromatic, methoxy, and propenol side-chain protons.[17]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (e.g., QTOF-MS) can provide an accurate mass measurement, confirming the elemental composition (C₁₁H₁₄O₄).[18]

-

Fragmentation patterns obtained through MS/MS analysis can further validate the structure. Characteristic fragments for sinapyl alcohol include m/z 194 (loss of methyl) and 176.[2][12]

-

Data Presentation

Quantitative and qualitative data should be organized for clarity and comparison.

Table 1: Comparison of Analytical Techniques for Sinapyl Alcohol Quantification

| Technique | Principle | Advantages | Disadvantages | Typical Data Output |

| HPLC-UV/MS | Chromatographic separation followed by UV absorbance and mass-based detection.[13][19] | High specificity and sensitivity (especially with MS), allows for simultaneous quantification of multiple monolignols. | Requires authentic standards for absolute quantification, potential for matrix effects.[13] | Concentration (µg/g of tissue), Relative abundance. |

| Pyrolysis-GC/MS | Thermal decomposition of lignin followed by separation and detection of volatile pyrolysis products.[20][21] | Provides information on the overall lignin composition (S/G ratio), does not require prior isolation. | Indirect measurement, quantification relies on response factors of pyrolysis products.[20] | Molar ratios of S:G units, Relative peak areas. |

| Image Analysis | Quantification of lignin-specific stains (e.g., phloroglucinol-HCl) in tissue cross-sections using software like ImageJ.[22] | Provides spatial information on lignin deposition within tissues. | Semi-quantitative, stain intensity can be variable. | Percentage of lignified area, Intensity values. |

Table 2: Key Spectroscopic Data for Sinapyl Alcohol Characterization

| Data Type | Characteristic Features | Reference |

| ¹H NMR | Aromatic Protons: ~6.6-6.7 ppm (singlet, 2H); Vinyl Protons: ~6.5 ppm (doublet) and ~6.3 ppm (doublet of triplets); Methoxy Protons: ~3.8-3.9 ppm (singlet, 6H); Hydroxymethyl Protons: ~4.2-4.3 ppm (doublet). | [15][17] |

| ¹³C NMR | Oxygen-bearing aromatic carbons: ~148 ppm; Methoxy carbons: ~56 ppm; Carbon adjacent to alcohol: ~63 ppm. | [16][17] |

| IR Spectroscopy | O-H Stretch (H-bonded): Broad peak around 3300-3400 cm⁻¹; C-O Stretch: Strong peak around 1000-1100 cm⁻¹; Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹. | [16][17] |

| Mass Spectrometry (ESI-) | Parent Ion [M-H]⁻: m/z 209.1; Key Fragments: m/z 194.1 ([M-H-CH₃]⁻), m/z 176.1. | [2][12] |

Experimental Workflow Visualization

The overall process from plant tissue to purified sinapyl alcohol can be summarized in the following workflow.

Caption: Workflow for isolation and analysis of Sinapyl Alcohol.

References

- 1. Sinapyl alcohol - Wikipedia [en.wikipedia.org]

- 2. The Last Step of Syringyl Monolignol Biosynthesis in Angiosperms Is Regulated by a Novel Gene Encoding Sinapyl Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Efficiency of Lignin Biosynthesis: a Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Extraction Protocol for Collection [protocols.io]

- 11. research-hub.nrel.gov [research-hub.nrel.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ultra-high-performance supercritical fluid chromatography with quadrupole-time-of-flight mass spectrometry (UHPSFC/QTOF-MS) for analysis of lignin-derived monomeric compounds in processed lignin samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Quantification of Lignin in Tissue Sections (Theory) : Biological Image Analysis Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

An In-depth Technical Guide to 3,4,5-Trimethoxycinnamyl Alcohol and its Role as a Monolignol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-trimethoxycinnamyl alcohol, a naturally occurring phenylpropanoid found in plants such as Perilla frutescens and Juniperus thurifera.[1] While not one of the three canonical monolignols (p-coumaryl, coniferyl, and sinapyl alcohol), this guide explores its putative role as a non-canonical monolignol, its biosynthesis, potential incorporation into the lignin polymer, and its biological activities. Detailed experimental protocols for its synthesis and analysis, along with quantitative data and visualizations of relevant biochemical pathways, are presented to serve as a valuable resource for researchers in the fields of plant biochemistry, lignin chemistry, and drug discovery.

Introduction

Lignin, a complex aromatic polymer in the secondary cell walls of vascular plants, is primarily derived from the oxidative polymerization of three canonical monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. However, a growing body of evidence suggests that various other phenolic compounds, termed non-canonical monolignols, can be incorporated into the lignin polymer, altering its structure and properties. This compound is one such compound, a derivative of sinapyl alcohol with a methylated para-hydroxyl group. Its presence in certain plant species raises questions about its biosynthetic origin, its role in lignification, and its potential biological significance. This guide aims to consolidate the current knowledge on this compound and provide a technical resource for its further investigation.

Chemical and Physical Properties

This compound is a phenylpropanoid characterized by a cinnamyl alcohol backbone with methoxy groups at the 3, 4, and 5 positions of the phenyl ring.[1]

| Property | Value | Reference |

| IUPAC Name | (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol | [1] |

| Molecular Formula | C₁₂H₁₆O₄ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| CAS Number | 30273-62-2 | [1] |

| Appearance | White solid (pure) | [2] |

| Solubility | Soluble in water (7380 mg/L at 25 °C, est.) |

Biosynthesis of this compound: A Putative Pathway

The biosynthesis of this compound is not definitively established but is hypothesized to be a modification of the well-characterized phenylpropanoid pathway that produces the canonical monolignols. The structure of this compound suggests it is derived from sinapyl alcohol through the O-methylation of its para-hydroxyl group.

The canonical monolignol biosynthetic pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions including deamination, hydroxylation, and O-methylation, culminating in the reduction of cinnamaldehydes to cinnamyl alcohols.

The key enzymatic step to produce this compound from sinapyl alcohol would be the methylation of the 4-hydroxyl group. While native O-methyltransferases in the monolignol pathway typically methylate the meta-positions (3 and 5) of the phenyl ring, engineered monolignol 4-O-methyltransferases (MOMTs) have been created. These engineered enzymes have been shown to effectively methylate the para-hydroxyl of monolignols, leading to a reduction in lignin content when expressed in plants.[3][4] The existence of a naturally occurring 4-O-methyltransferase with activity towards sinapyl alcohol in plants like Perilla frutescens remains an area for future research.

Role as a Monolignol and Incorporation into Lignin

The defining characteristic of a monolignol is its ability to undergo oxidative coupling to form the lignin polymer. The free para-hydroxyl group of canonical monolignols is considered critical for the initiation of this radical polymerization process. The methylation of this group in this compound would theoretically prevent it from acting as a traditional monolignol and initiating polymerization.

However, non-canonical monolignols can be incorporated into the growing lignin polymer through cross-coupling reactions with canonical monolignol radicals. It is plausible that this compound could be incorporated into the lignin structure in this manner.

Definitive proof of the incorporation of this compound into the lignin of Perilla frutescens or other species requires detailed structural analysis of the isolated lignin. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, particularly Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, is a powerful technique for identifying the various linkages and monomeric units within the lignin polymer. To date, specific NMR studies confirming the presence of this compound-derived units in native lignin are lacking in the readily available literature, representing a significant knowledge gap.

Biological Activities and Potential Applications

While the biological activity of this compound itself is not extensively documented, its derivatives, particularly esters and amides of 3,4,5-trimethoxycinnamic acid, have shown a range of interesting pharmacological properties. These include antitumor, antiviral, antimicrobial, anti-inflammatory, and central nervous system activities.

| Compound | Activity | Cell Lines/Assay | IC₅₀/EC₅₀ | Reference |

| Dihydroartemisinin-3,4,5-trimethoxycinnamate ester | Antitumor | PC-3, SGC-7901, A549, MDA-MB-435s | 17.22, 11.82, 0.50, 5.33 µM | [5] |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Acetylcholinesterase Inhibition | In vitro assay | 46.18 µM | [6] |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Butyrylcholinesterase Inhibition | In vitro assay | 32.46 µM | [6] |

| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate | Trypanocidal (epimastigote) | Trypanosoma cruzi | 28.21 µM | [7] |

| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate | Trypanocidal (trypomastigote) | Trypanosoma cruzi | 47.02 µM | [7] |

| (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol | Antiproliferative | MCF-7 (breast cancer) | 0.39 µM | [8] |

| (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol | Antiproliferative | MDA-MB-231 (breast cancer) | 0.77 µM | [8] |

| (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol | Antiproliferative | HL-60 (leukemia) | 0.37 µM | [8] |

The diverse bioactivities of these related compounds suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents.

The phenylpropanoid pathway is intricately regulated by various signaling molecules and pathways in plants, including hormones like auxin, ethylene, jasmonate, and strigolactone.[9] These signaling pathways often modulate the expression of key biosynthetic enzymes, thereby controlling the production of different phenylpropanoid compounds in response to developmental cues and environmental stresses. The regulation of the specific branch leading to this compound is yet to be elucidated.

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of cinnamyl alcohols is the reduction of the corresponding cinnamaldehyde.

Materials:

-

3,4,5-Trimethoxycinnamaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (95%)

-

Diethyl ether

-

10% Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxycinnamaldehyde in 95% ethanol.

-

Cool the solution in an ice bath with stirring.

-

Slowly add sodium borohydride in small portions.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding 10% HCl until gas evolution ceases.

-

Remove the ethanol using a rotary evaporator.

-

To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it with saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.[2]

Lignin Extraction and NMR Analysis

The following is a general protocol for the extraction of milled wood lignin (MWL) and subsequent analysis by 2D-NMR.

Materials:

-

Dried and debarked plant material (e.g., Perilla frutescens stems)

-

Toluene, ethanol, dioxane, water

-

Cellulase enzyme mixture

-

Pyridine, acetic anhydride

-

Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR

Procedure:

-

Milling: Finely grind the dried plant material in a ball mill.

-

Solvent Extraction: Extract the milled wood with a mixture of toluene and ethanol to remove extractives.

-

Enzymatic Hydrolysis: Subject the extractive-free wood meal to enzymatic hydrolysis with cellulases to remove the majority of polysaccharides.

-

Lignin Extraction: Extract the crude lignin from the residue with a mixture of dioxane and water.

-

Purification: Purify the extracted lignin by precipitation into water and subsequent washing.

-

Acetylation: Acetylate the purified lignin by dissolving it in a mixture of pyridine and acetic anhydride to improve its solubility for NMR analysis.

-

NMR Analysis: Dissolve the acetylated lignin in DMSO-d₆ and acquire 2D HSQC NMR spectra.

-

Data Analysis: Process and analyze the NMR spectra to identify the different monomeric units and inter-unit linkages based on their characteristic chemical shifts.

Conclusion and Future Directions

This compound represents an intriguing deviation from the canonical monolignol biosynthetic pathway. While its presence in certain plant species is established, its precise role in lignification and its biological functions are still largely unexplored. This guide has synthesized the available information to propose a putative biosynthetic pathway and a mechanism for its incorporation into the lignin polymer. The diverse biological activities of its derivatives highlight the potential of this molecule as a lead compound in drug discovery.

Future research should focus on:

-

Elucidating the biosynthetic pathway: Identifying and characterizing the specific O-methyltransferase responsible for the 4-O-methylation of a monolignol precursor in plants that produce this compound.

-

Confirming lignin incorporation: Utilizing advanced analytical techniques, such as 2D and 3D NMR, to definitively identify and quantify the presence of this compound-derived units in the native lignin of relevant plant species.

-

Investigating biological activity: Conducting comprehensive studies on the biological activities of this compound itself, including its cytotoxicity, antimicrobial, and anti-inflammatory properties.

-

Exploring signaling pathways: Unraveling the specific signaling pathways that are modulated by this compound and its derivatives to understand their mechanism of action at the molecular level.

By addressing these key questions, a more complete understanding of the role of this non-canonical monolignol in plant biology and its potential applications can be achieved.

References

- 1. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 2. mdpi.com [mdpi.com]

- 3. An Engineered Monolignol 4-O-Methyltransferase Depresses Lignin Biosynthesis and Confers Novel Metabolic Capability in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering monolignol 4-O-methyltransferases to modulate lignin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characteristic aroma-active compounds of Korean perilla (Perilla frutescens Britton) leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Understanding the chemical reactivity of the cinnamyl alcohol moiety

An In-depth Technical Guide to the Chemical Reactivity of the Cinnamyl Alcohol Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl alcohol is a versatile organic compound that serves as a pivotal building block in the synthesis of numerous molecules for the fragrance, flavor, and pharmaceutical industries.[1][2] Its chemical structure, which features a phenyl group, a conjugated double bond, and a primary alcohol, imparts a rich and diverse reactivity. A comprehensive understanding of the chemical behavior of the cinnamyl alcohol moiety is crucial for its effective manipulation in synthetic chemistry and for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the key chemical transformations of cinnamyl alcohol, supported by quantitative data, detailed experimental protocols, and visual diagrams of important pathways and workflows.

Reactivity of the Hydroxyl Group

The primary alcohol functional group is one of the most reactive sites in the cinnamyl alcohol molecule, readily undergoing oxidation, esterification, and etherification reactions.

Oxidation

The oxidation of cinnamyl alcohol can selectively yield either cinnamaldehyde or cinnamic acid, depending on the choice of oxidizing agent and reaction conditions. Cinnamaldehyde is a valuable intermediate in the synthesis of various fine chemicals.[3] The selective oxidation of cinnamyl alcohol to cinnamaldehyde can be achieved with high yields using various catalytic systems.[3][4]

Table 1: Quantitative Data on the Oxidation of Cinnamyl Alcohol

| Oxidizing Agent/Catalyst | Product | Solvent | Temperature (°C) | Yield/Conversion & Selectivity |

| Ag-Co/S (O₂) | Cinnamaldehyde | Ethanol | 75 | 90% Conversion, 99% Selectivity[3] |

| Au–Pd/TiO₂ (O₂) | Cinnamaldehyde | Toluene | 120 | ~40-70% Conversion, Selectivity varies[4][5] |

| Pt-Bi/C (H₂O₂) | Cinnamaldehyde | Toluene | RT | 63% Conversion, ≥84% Selectivity |

| Pt/C (O₂) | Cinnamaldehyde | Toluene | 100 | High Selectivity[6] |

Experimental Protocol: Selective Oxidation using Ag-Co/S Catalyst [3]

-

Catalyst Synthesis: Silver-cobalt bimetallic nanoparticles supported on functionalized multi-walled carbon nanotubes (Ag-Co/S) are prepared via a co-precipitation method.

-

Reaction Setup: A batch reactor is charged with cinnamyl alcohol (1 mmol) dissolved in ethanol (10 mL) and the Ag-Co/S catalyst (25 mg).

-

Reaction Conditions: The mixture is stirred at 750 rpm and heated to 75 °C under an oxygen atmosphere (1 atm).

-

Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine conversion and selectivity.

-

Work-up: Upon completion, the catalyst is separated by filtration. The solvent is removed under reduced pressure to yield cinnamaldehyde.

Experimental Workflow for Catalytic Oxidation

Caption: General workflow for the catalytic oxidation of cinnamyl alcohol.

Esterification

Esterification is a common transformation of cinnamyl alcohol, leading to the formation of cinnamyl esters, which are widely used as fragrance and flavoring agents.[1] This can be achieved through various methods, including acid-catalyzed esterification (Fischer esterification), reaction with acyl donors, and enzymatic catalysis.[1] Greener methodologies, such as the Steglich esterification using milder coupling agents, have also been developed.[7]

Table 2: Quantitative Data on the Esterification of Cinnamyl Alcohol

| Acyl Donor/Method | Catalyst/Reagent | Product | Yield (%) |

| Acetic Anhydride | Phosphoric acid or p-toluenesulfonic acid | Cinnamyl acetate | High[1] |

| (E)-Cinnamic acid | EDC, DMAP | (E)-Cinnamyl cinnamate | ~70% (average)[7] |

| Ethyl acetate | Immobilized lipase (Novozym 435) | Cinnamyl acetate | High conversion[1] |

| Vinyl acetate | Lipase | Cinnamyl acetate | High conversion[8] |

Experimental Protocol: Greener Steglich Esterification of (E)-Cinnamic Acid with Cinnamyl Alcohol [2][7]

-

Reaction Setup: In a round-bottom flask, dissolve (E)-cinnamic acid (1.2 eq) and cinnamyl alcohol (1.0 eq) in acetonitrile.

-

Reagent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (3.0 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 40-45 °C and stir for 45 minutes.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, the product can often be isolated with high purity without the need for further purification.

Etherification

The synthesis of cinnamyl ethers can be accomplished through methods like the Williamson ether synthesis or by using heterogeneous catalysts.[9] Indium(III) triflate has also been shown to mediate the etherification of cinnamyl alcohol.[10]

Table 3: Quantitative Data on the Etherification of Cinnamyl Alcohol

| Reagent | Catalyst/Conditions | Product |

| Self-condensation | Pd/C or Pt/C, 100-135°C | Bis(cinnamyl) ether[9] |

| Aldehydes | In(OTf)₃ | Corresponding cinnamyl ethers[10] |

Reactivity of the Carbon-Carbon Double Bond

The conjugated double bond in the cinnamyl moiety is susceptible to a range of reactions, including reduction and epoxidation.

Reduction

The reduction of the double bond in cinnamyl alcohol can be achieved using various reducing agents. Notably, the choice of reducing agent is critical when starting from cinnamaldehyde, as some reagents will selectively reduce the aldehyde to an alcohol, while others can reduce both the aldehyde and the double bond. For instance, sodium borohydride (NaBH₄) selectively reduces cinnamaldehyde to cinnamyl alcohol, leaving the double bond intact, with yields up to 97%.[11][12] In contrast, lithium aluminum hydride (LiAlH₄) can reduce both the aldehyde and the double bond to yield 3-phenylpropan-1-ol.[11][13]

Table 4: Quantitative Data on the Reduction of Cinnamaldehyde

| Reducing Agent | Product | Solvent | Yield (%) |

| Sodium Borohydride (NaBH₄) | Cinnamyl alcohol | Ethanol | 97[11] |

| Nanometric NaH | Cinnamyl alcohol | THF | 99.4[14] |

| Bacillus stearothermophilus ADH (whole cells) | Cinnamyl alcohol | - | 82[15] |

| Lithium Aluminum Hydride (LiAlH₄) | 3-phenylpropan-1-ol | Ether | -[11][13] |

Experimental Protocol: Selective Reduction of Cinnamaldehyde with Sodium Borohydride [12]

-

Setup: Dissolve trans-cinnamaldehyde in 95% ethanol in a flask equipped with a magnetic stirrer and cool in an ice-water bath.

-

Reagent Preparation: In a separate beaker, slowly add sodium borohydride (0.3 g) portion-wise to cooled 95% ethanol (10 mL) with stirring.

-

Reagent Addition: Add the cinnamaldehyde solution dropwise to the sodium borohydride solution.

-

Reaction: Stir the reaction mixture for 15 minutes, maintaining the temperature below 60°C.

-

Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain cinnamyl alcohol.

Epoxidation

The epoxidation of the double bond in cinnamyl alcohol yields 3-phenylglycidol, a valuable chiral intermediate. This reaction can be performed using various reagents, including peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or through catalytic methods.[16][17] It has been noted that cinnamyl alcohol can also undergo autoxidation upon air exposure to form epoxy cinnamyl alcohol, which is a potent sensitizer.[18][19][20]

Experimental Protocol: Greener Epoxidation using Oxone® [16]

-

Setup: In a 250-mL Erlenmeyer flask, dissolve NaHCO₃ (3.55 g) in water (40 mL). Add acetone (11.2 mL), ethyl acetate (40 mL), and trans-cinnamyl alcohol (1.14 g) to create a two-phase system.

-

Oxidant Preparation: Prepare a solution of OXONE® (5.20 g) in water (36 mL).

-

Reaction: Vigorously stir the two-phase mixture at room temperature while adding the OXONE® solution dropwise over 40 minutes. Continue stirring for an additional 60 minutes.

-

Work-up: Separate the organic layer and wash it with saturated NaCl solution (brine).

-

Isolation: Dry the organic layer and remove the solvent to yield the epoxide product.

Cinnamyl Moiety in Drug Development

The cinnamyl pharmacophore is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds, including those with anti-inflammatory and antitumor properties.[21][22][23] The reactivity of the cinnamyl moiety allows for the synthesis of diverse derivatives for drug discovery programs. For instance, 9-cinnamyl-9H-purine derivatives have been designed and synthesized as inhibitors of the TLR4/MyD88/NF-κB signaling pathway, demonstrating anti-inflammatory effects.[21][24] Similarly, various cinnamyl compounds have been evaluated for their antitumor effects, with some showing the ability to induce apoptosis and arrest the cell cycle in cancer cells.[22][25]

Signaling Pathway Inhibition by a Cinnamyl Derivative

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by a cinnamyl-purine derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Oxidation of cinnamyl alcohol using bimetallic Au–Pd/TiO 2 catalysts: a deactivation study in a continuous flow packed bed microreactor - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY00232C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) [file.scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. benchchem.com [benchchem.com]

- 13. dokumen.pub [dokumen.pub]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of cinnamyl alcohol from cinnamaldehyde with Bacillus stearothermophilus alcohol dehydrogenase as the isolated enzyme and in recombinant E. coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. stolaf.edu [stolaf.edu]

- 17. researchgate.net [researchgate.net]

- 18. Cinnamyl alcohol oxidizes rapidly upon air exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ovid.com [ovid.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis and biological evaluation of cinnamyl compounds as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]